molecular formula C7H13F2NO2 B2914536 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol CAS No. 1785397-53-6

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

Cat. No.: B2914536
CAS No.: 1785397-53-6
M. Wt: 181.183
InChI Key: KOXSEWAGWUYHOM-UHFFFAOYSA-N
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Description

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol . This compound is characterized by the presence of an oxane ring substituted with an amino group and two fluorine atoms on the ethyl side chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the amino and difluoroethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoroethyl groups can influence its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific fluorination pattern and resulting properties.

Properties

IUPAC Name

4-(2-amino-1,1-difluoroethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c8-7(9,5-10)6(11)1-3-12-4-2-6/h11H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXSEWAGWUYHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(CN)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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